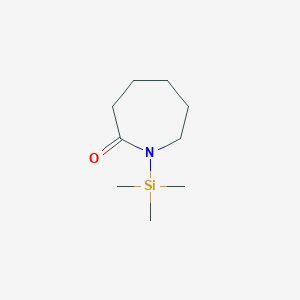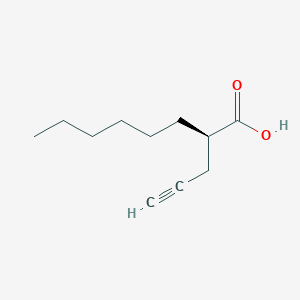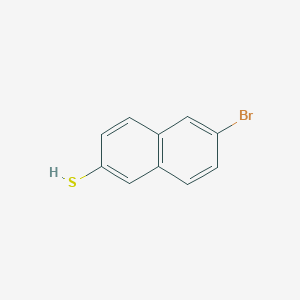![molecular formula C24H26Cl2O2Si B8541835 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol CAS No. 920509-71-3](/img/structure/B8541835.png)
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol
Overview
Description
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is notable for its stability and resistance to acidic hydrolysis, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol typically involves the protection of hydroxyl groups using TBDPS chloride in the presence of a mild base such as 2,6-lutidine or pyridine. The reaction is often catalyzed by agents like DMAP or imidazole . The process follows the order of reactivity: primary > secondary > tertiary hydroxyl groups, allowing selective protection.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as NaBH4 or LiAlH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: KMnO4, OsO4.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: RLi, RMgX.
Electrophiles: RCOCl, RCHO.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is used in various scientific research applications:
Chemistry: As a protecting group for alcohols, it is prized for its stability and selectivity.
Biology: It may be used in the synthesis of biologically active molecules.
Industry: Used in the production of complex organic molecules and materials.
Mechanism of Action
The mechanism of action for 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol primarily involves its role as a protecting group. The TBDPS group increases the compound’s resistance to acidic hydrolysis and nucleophilic attack, allowing selective reactions to occur on other parts of the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less stable than TBDPS in acidic conditions.
Triisopropylsilyl (TIPS): More stable than TBDPS in the presence of fluoride ions.
Uniqueness
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
920509-71-3 |
|---|---|
Molecular Formula |
C24H26Cl2O2Si |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-2,6-dichlorophenol |
InChI |
InChI=1S/C24H26Cl2O2Si/c1-24(2,3)29(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-15-14-18-16-21(25)23(27)22(26)17-18/h4-13,16-17,27H,14-15H2,1-3H3 |
InChI Key |
RMBHVVHRRCKGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(4-Nitrophenyl)sulfonyl]aminophenol](/img/structure/B8541842.png)


![3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541867.png)

